N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide is a synthetic organic compound that features a morpholine ring, a nitro group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Acetylation: The final step involves acetylation, where acetic anhydride or acetyl chloride is used to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetamide moiety.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Oxidizing Agents: Potassium permanganate.
Nitration Reagents: Nitric acid, sulfuric acid.
Acetylation Reagents: Acetic anhydride, acetyl chloride.
Major Products Formed
Reduction: Formation of N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-aminophenyl]acetamide.
Oxidation: Formation of N-acetyl-N-[2-carboxy-5-(morpholin-4-yl)-4-nitrophenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the effects of nitro and morpholine groups on biological activity and molecular interactions.
Wirkmechanismus
The mechanism of action of N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-aminophenyl]acetamide: Similar structure but with an amino group instead of a nitro group.
N-acetyl-N-[2-carboxy-5-(morpholin-4-yl)-4-nitrophenyl]acetamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19N3O5 |
---|---|
Molekulargewicht |
321.33g/mol |
IUPAC-Name |
N-acetyl-N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H19N3O5/c1-10-8-15(18(21)22)14(16-4-6-23-7-5-16)9-13(10)17(11(2)19)12(3)20/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HSMUSYRKQHBMJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N(C(=O)C)C(=O)C)N2CCOCC2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1N(C(=O)C)C(=O)C)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.